N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide
Description
N-Benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a fused 1,5-naphthyridine core substituted with a cyano group and a thioether-linked acetamide side chain. This article provides a detailed comparison with analogous compounds, emphasizing structural, spectroscopic, and synthetic differences.
Properties
CAS No. |
889949-79-5 |
|---|---|
Molecular Formula |
C20H20N4OS |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-benzyl-2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4OS/c21-11-16-10-17-19(15-6-8-24(17)9-7-15)23-20(16)26-13-18(25)22-12-14-4-2-1-3-5-14/h1-5,10,15H,6-9,12-13H2,(H,22,25) |
InChI Key |
RRPOCEYOQJTHHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NCC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization.
Introduction of the Cyano Group: The cyano group can be introduced via a cyanoacetylation reaction, where the naphthyridine derivative is treated with cyanoacetic acid or its derivatives.
Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the cyano-substituted naphthyridine with benzylamine and a suitable thiol reagent to form the sulfanylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The cyano group and the naphthyridine core play crucial roles in binding to enzymes or receptors, modulating their activity. The sulfanylacetamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound shares a common scaffold with several acetamide derivatives (Table 1). Key structural differences lie in the substituents on the acetamide nitrogen and the aromatic/heterocyclic moieties:
Key Observations :
- Hydrogen Bonding : Compounds with nitro or amide groups (e.g., ’s 6b–6c) exhibit stronger intermolecular interactions via –NH and C=O groups, as evidenced by IR peaks near 1670–1682 cm⁻¹ (C=O stretch) and 3262–3302 cm⁻¹ (–NH stretch) .
Spectroscopic and Crystallographic Data
- IR Spectroscopy: The target compound’s benzyl group would show characteristic C–H stretches (~3030–3060 cm⁻¹), while its cyano group absorbs near ~2200 cm⁻¹. In contrast, nitro-substituted analogs (e.g., 6b–6c) exhibit asymmetric –NO₂ stretches at ~1504–1535 cm⁻¹ .
- NMR Spectroscopy :
- The benzyl group’s protons resonate as a singlet (~5.3–5.5 ppm for –CH₂–), distinct from the split signals of chlorophenyl or nitrophenyl substituents (e.g., 6b’s aromatic protons at 7.20–8.61 ppm) .
- Dihedral angles between aromatic rings in analogs like 2-(3,4-dichlorophenyl)acetamide range from 44.5° to 77.5°, influencing molecular conformation and crystal packing .
- Crystallography :
- Hydrogen-bonding patterns (e.g., R₂²(10) motifs in ) are critical for stabilizing crystal structures. The benzyl group’s steric bulk may reduce such interactions compared to planar chlorophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
